1-(Boc-amino)-4-oxocyclohexanecarboxylic acid
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Overview
Description
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest due to its utility in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino group while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products:
Oxidation: 1-(Boc-amino)-4-carboxycyclohexanecarboxylic acid
Reduction: 1-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid
Substitution: 4-oxocyclohexanecarboxylic acid.
Scientific Research Applications
1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- 1-(Boc-amino)cyclopentanecarboxylic acid
- 1-(Boc-amino)cyclohexanecarboxylic acid
- 1-(Boc-amino)cycloheptanecarboxylic acid
Comparison: 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group on the cyclohexane ring. This dual functionality allows for a wider range of chemical transformations compared to similar compounds that may only have one functional group. The presence of the Boc-protected amino group further enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h4-7H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRYGIDGYXKHNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646966 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285996-76-1 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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